molecular formula C12H15FO2 B8081194 4-(3-Fluoro-4-methylphenyl)oxan-4-ol

4-(3-Fluoro-4-methylphenyl)oxan-4-ol

Cat. No.: B8081194
M. Wt: 210.24 g/mol
InChI Key: HZZHFPHJGSHHIV-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)oxan-4-ol is a fluorinated oxane derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-fluoro-4-methylphenyl group. This compound combines the lipophilic properties of the aromatic fluorine and methyl substituents with the polar hydroxyl group of the oxane ring, making it a candidate for studies in medicinal chemistry and material science.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9-2-3-10(8-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZHFPHJGSHHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCOCC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Featuring the 3-Fluoro-4-methylphenyl Group

The 3-fluoro-4-methylphenyl moiety is a recurring motif in bioactive molecules due to its electronic and steric effects. Below are key examples:

a. SSR125543A (CRF1 Receptor Antagonist)
  • Structure : Contains a 3-fluoro-4-methylphenyl group attached to a cyclopropane-ethyl-thiazole scaffold.
  • Application : Demonstrates potent antagonism against corticotropin-releasing factor receptor 1 (CRF1), with efficacy in rodent stress models .
  • Comparison : Unlike 4-(3-Fluoro-4-methylphenyl)oxan-4-ol, SSR125543A incorporates a thiazole ring and a cyclopropane group, enhancing its receptor-binding specificity.
b. 2-(4-Bromophenyl)-1-(3-Fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole
  • Structure : Imidazole core substituted with 3-fluoro-4-methylphenyl and bromophenyl groups.
  • Research Findings : Exhibits a planar crystal structure stabilized by C–H···π interactions, as revealed by X-ray diffraction .
c. Triazolothiadiazine Derivative (Compound 25)
  • Structure: 7-(2-(3-Fluoro-4-methylphenyl)hydrazono)-triazolo[3,4-b][1,3,4]thiadiazine.
  • Application: Synthesized as an antimicrobial agent, achieving 75% yield via crystallization from dioxane/ethanol .
  • Comparison: The hydrazono linker and thiadiazine ring enhance its reactivity compared to the hydroxylated oxane system.

Oxan-4-ol Derivatives

Compounds sharing the oxan-4-ol core but differing in substituents provide insights into structure-property relationships:

a. 4-[(Dimethylamino)methyl]oxan-4-ol
  • Structure: Oxan-4-ol substituted with a dimethylaminomethyl group.
  • Properties : Molecular weight = 159.23 g/mol; polar basicity due to the tertiary amine group .
  • Comparison: The dimethylamino group increases water solubility relative to the fluorine and methyl substituents in 4-(3-Fluoro-4-methylphenyl)oxan-4-ol.
b. rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol
  • Structure : Oxan-4-ol with morpholine and bromopyrazole substituents.
  • Comparison : The bromopyrazole group introduces steric bulk and electrophilic reactivity, contrasting with the simpler aromatic substituent in the target compound.

Fluorinated Aromatic Compounds

Fluorine substitution influences physical and chemical properties:

a. 3-Fluoro-4-methoxyaniline
  • Properties : Melting point = 81–84°C; molecular weight = 141.14 g/mol .
  • Comparison : The methoxy group enhances electron-donating capacity compared to the methyl group in 4-(3-Fluoro-4-methylphenyl)oxan-4-ol.
b. 4-Fluoro-3-trifluoromethylphenol
  • Structure: Phenol with fluorine and trifluoromethyl groups.
  • Application : Used in synthesizing fluorinated polymers and agrochemicals .
  • Comparison : The trifluoromethyl group increases acidity (pKa ~8–10) relative to the hydroxyl-oxane system (pKa ~12–14).

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Property Reference
4-(3-Fluoro-4-methylphenyl)oxan-4-ol C12H15FO2 ~210.25 (estimated) 3-Fluoro-4-methylphenyl, -OH Discontinued commercial product
SSR125543A C22H24ClF2N3S 460.96 Thiazole, cyclopropane CRF1 receptor antagonist
4-[(Dimethylamino)methyl]oxan-4-ol C8H17NO2 159.23 Dimethylaminomethyl Polar solvent solubility
3-Fluoro-4-methoxyaniline C7H8FNO 141.14 Methoxy, -NH2 Intermediate in drug synthesis

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